![molecular formula C18H15N3O4 B2844150 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 922123-33-9](/img/structure/B2844150.png)
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, a 1,3,4-oxadiazole ring, and a phenylacetamide group, which collectively contribute to its diverse chemical reactivity and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves multiple steps:
-
Formation of the 1,3,4-Oxadiazole Ring: : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of a hydrazide with a benzo[d][1,3]dioxole-5-carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.
-
Attachment of the Phenylacetamide Group: : The phenylacetamide moiety can be introduced via an amidation reaction. This involves reacting the oxadiazole intermediate with phenylacetyl chloride in the presence of a base such as triethylamine (TEA) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, where nucleophiles can replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry and Antitumor Activity
Antitumor Properties:
Recent studies have highlighted the antitumor potential of compounds related to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide. For instance, a series of derivatives were synthesized and evaluated for their activity against various cancer cell lines. The presence of the benzo[d][1,3]dioxole moiety has been linked to enhanced cytotoxicity against tumor cells due to its ability to interact with cellular targets involved in proliferation and survival pathways .
Mechanism of Action:
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis and inhibition of cell cycle progression. Specifically, studies have shown that these compounds can modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .
Neuroprotective Effects
Neuroprotection:
this compound has also been investigated for its neuroprotective properties. Compounds with similar structures have been shown to exhibit antioxidant activity, which is beneficial in preventing neuronal damage in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Research Findings:
Research indicates that these compounds may protect neuronal cells from oxidative stress by scavenging free radicals and modulating inflammatory responses. This dual action could potentially lead to the development of therapeutic agents aimed at treating neurodegenerative diseases .
Antimicrobial Activity
Antimicrobial Properties:
The antimicrobial potential of this compound has been explored in various studies. The compound has shown efficacy against a range of bacterial strains, suggesting its application as a lead compound for developing new antibiotics .
Mechanism:
The antimicrobial action is believed to result from the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival. This makes it a candidate for further development in combating antibiotic-resistant strains .
Data Table: Summary of Applications
Mécanisme D'action
The mechanism by which N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide exerts its effects is likely multifaceted:
Molecular Targets: It may target enzymes or receptors involved in cell proliferation and survival, such as kinases or proteases.
Pathways Involved: The compound could interfere with signaling pathways like the MAPK/ERK pathway, leading to apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
Uniqueness
Compared to similar compounds, N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide stands out due to its combination of the benzo[d][1,3]dioxole and oxadiazole moieties, which confer unique chemical reactivity and biological activity
Activité Biologique
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzo[d][1,3]dioxole moiety linked to an oxadiazole and phenylacetamide groups. This unique configuration is believed to contribute to its biological activity.
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. These studies typically assess the compound's efficacy against various cancer cell lines and explore the underlying mechanisms.
The anticancer activity has been attributed to several mechanisms:
- EGFR Inhibition : Compounds containing benzo[d][1,3]dioxole structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous tissues .
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2. This leads to an increase in pro-apoptotic signals and a decrease in anti-apoptotic signals .
- Cell Cycle Arrest : The compounds may cause cell cycle arrest at various phases, particularly S-phase and G2/M-phase, which prevents cancer cells from dividing and proliferating .
In Vitro Studies
A variety of studies have demonstrated the biological activity of related compounds:
- Antitumor Evaluation : A series of derivatives were synthesized and tested against HeLa, A549, and MCF-7 cell lines. For example:
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
C27 | HeLa | 2.07 |
C27 | A549 | 3.52 |
C16 | MCF-7 | 2.55 |
In Vivo Studies
In vivo assays have also been conducted to evaluate the safety and efficacy of these compounds in animal models:
- Diabetes-Induced Models : Compounds were tested for their antidiabetic effects alongside anticancer properties, showing low toxicity towards normal cells while maintaining significant activity against cancer cells .
Case Studies
Several case studies highlight specific instances where these compounds have shown promise:
- Case Study on MCF-7 Cells : A study reported that a derivative with a benzo[d][1,3]dioxole structure had an IC₅₀ value of 1.003 µM against MCF-7 cells, indicating potent anticancer activity compared to standard treatments like doxorubicin .
- Mechanistic Insights : Another study explored the apoptosis mechanism via annexin V-FITC assays and found that treated cells exhibited increased annexin V binding, indicating early apoptotic changes .
Propriétés
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16(9-12-4-2-1-3-5-12)19-18-21-20-17(25-18)10-13-6-7-14-15(8-13)24-11-23-14/h1-8H,9-11H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYGXSHYWMXRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.